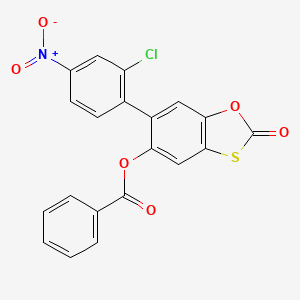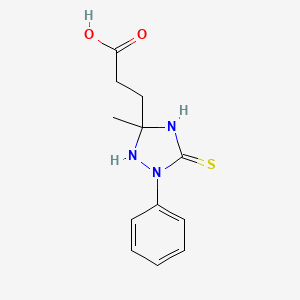
6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate
Vue d'ensemble
Description
6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate, also known as CNB-001, is a small molecule drug that has been extensively researched for its potential therapeutic applications. CNB-001 belongs to the class of compounds known as benzothiazoles, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate is not fully understood, but it is believed to involve multiple pathways. This compound has been found to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects in neuronal cells. This compound has been shown to reduce oxidative stress by increasing the levels of antioxidants such as glutathione and superoxide dismutase. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to reduce apoptosis by inhibiting the activity of caspase-3, a key enzyme involved in the apoptotic pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. This compound has also been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in clinical settings. Additionally, more research is needed to fully understand the long-term effects of this compound on neuronal cells and the human body.
Orientations Futures
There are several future directions for research on 6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate. One area of interest is the development of more efficient synthesis methods for this compound, which can improve its scalability and reduce production costs. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of this compound and its long-term effects on neuronal cells and the human body.
Applications De Recherche Scientifique
6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Several studies have shown that this compound exhibits neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
[6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10ClNO6S/c21-15-8-12(22(25)26)6-7-13(15)14-9-17-18(29-20(24)28-17)10-16(14)27-19(23)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUHTARNVDTCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2C4=C(C=C(C=C4)[N+](=O)[O-])Cl)OC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-benzyl-3-(2-hydroxy-4-methoxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4296865.png)
![methyl 4-methyl-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B4296868.png)


![1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4296884.png)
![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4296889.png)
![ethyl 1-{[7-[chloro(difluoro)methyl]-5-(2-furyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B4296892.png)
![ethyl 2-({[7-[chloro(difluoro)methyl]-5-(2-furyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4296896.png)
![5-benzyl-3-(2-hydroxy-4-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4296909.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B4296923.png)
![4-[(3,4-dichlorobenzoyl)amino]butanoic acid](/img/structure/B4296937.png)
![3-[(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B4296938.png)
![5-[({[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4296954.png)
![N-[2-(1-adamantyl)ethyl]-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4296970.png)
